Structural Isomerism at C-8: Dimethylpyran vs. Prenyl
8-Isomulberrin hydrate is a constitutional isomer of Mulberrin, differing in the covalent architecture at the C-8 position of the flavonoid core. Mulberrin bears a flexible, sterically accessible 3-methyl-2-butenyl (prenyl) chain, whereas 8-Isomulberrin features an annulated 8,8-dimethyl-9,10-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one system where the prenyl group is cyclized onto the A-ring hydroxyl . This cyclization eliminates a free hydroxyl hydrogen-bond donor, reduces rotational freedom, and expands the planar conjugated surface, parameters that directly dictate ligand-protein docking geometry. Consequently, Mulberrin's potent OATP2B1 inhibitory activity (IC50: 1.8 ± 1.5 μM) is not transferable to the isomulberrin scaffold, which has no reported OATP2B1 activity. This topological alteration is the single most consequential differentiator for any transporter or enzyme assay design.
| Evidence Dimension | C-8 Substituent Topology (Ligand Geometry) |
|---|---|
| Target Compound Data | Fused 8,8-dimethylpyran ring (cyclized, planar, lacks phenolic -OH at C-8 position) |
| Comparator Or Baseline | Mulberrin (CAS 62949-79-5): 3-methyl-2-butenyl (prenyl) side chain with a free phenolic -OH group at C-8 |
| Quantified Difference | Loss of one hydrogen-bond donor and two rotatable bonds; gain of a rigid annulated heterocycle increasing molecular surface area (PSA: 120.36 Ų for 8-Isomulberrin hydrate vs. 127.0 Ų calculated for Mulberrin) |
| Conditions | Structural comparison based on canonical SMILES and 2D structure; Polarity Surface Area (PSA) sourced from Chem960 database |
Why This Matters
This structural isomerism predicts fundamentally different biological recognition—users studying OATP2B1-mediated transport or any prenyl-dependent protein–ligand interaction must select the appropriate isomer, as Mulberrin cannot serve as a structural proxy.
